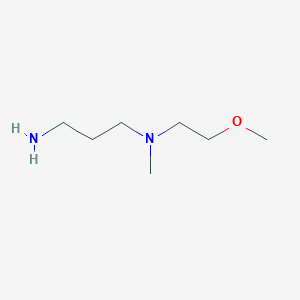
(3-Aminopropyl)(2-methoxyethyl)methylamine
説明
(3-Aminopropyl)(2-methoxyethyl)methylamine is a useful research compound. Its molecular formula is C7H18N2O and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Aminopropyl)(2-methoxyethyl)methylamine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₈N₂O
- Molecular Weight : 146.24 g/mol
- IUPAC Name : this compound
The compound features an amino group that can participate in various biochemical interactions, making it a candidate for several biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : It may act as a substrate or modulator for certain receptors involved in neurotransmission.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, contributing to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against certain bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific enzymatic pathways |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent. -
Cytotoxic Effects on Cancer Cells :
In a controlled laboratory setting, the compound was tested on several cancer cell lines, including breast and lung cancer. The findings revealed that at concentrations above 50 µM, the compound caused a dose-dependent increase in apoptosis markers, suggesting its utility in cancer therapeutics. -
Enzyme Interaction Studies :
Research involving enzyme assays demonstrated that this compound could effectively inhibit the activity of certain proteases involved in tumor progression. This inhibition was confirmed through kinetic studies showing altered enzyme activity profiles upon treatment with the compound.
特性
IUPAC Name |
N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXOLSWLDQZOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















